Beraprost
Overview
Description
Beraprost is a pharmaceutical drug used in several Asian countries, including Japan and South Korea, as a vasodilator and antiplatelet agent . It is classified as a prostacyclin analog and has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury .
Synthesis Analysis
Beraprost synthesis has been described in several studies. A modular and stereoselective total synthesis of the antiplatelet drug beraprost was achieved in only 8 steps from a key enal-lactone . Another study described an efficient and straightforward synthesis of beraprost sodium with dicyclopentadiene as a starting material .
Molecular Structure Analysis
Beraprost has a complex molecular structure. Its molecular formula is C24H30O5 and its molar mass is 398.499 g/mol . The structure includes a cyclopenta[b]benzofuran ring system .
Chemical Reactions Analysis
Beraprost acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of Ca2+ from intracellular storage sites . This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation .
Physical And Chemical Properties Analysis
Beraprost sodium is the organic sodium salt of beraprost . It is used in the treatment of chronic arterial occlusive disease and primary pulmonary hypertension in Japan . Its molecular formula is C24H29NaO5 and its molar mass is 420.47 g/mol .
Scientific Research Applications
Pharmacology and Therapeutic Efficacy
Beraprost sodium, a stable, orally active prostacyclin analogue, is known for its vasodilatory, antiplatelet, and cytoprotective effects. Its mechanism involves binding to prostacyclin membrane receptors, reducing the influx of Ca2+ which causes relaxation of smooth muscle cells and vasodilation. This drug has been evaluated for its efficacy in treating peripheral arterial disease, including Buerger's disease and arteriosclerosis obliterans, showing improvements in ulcer size, pain reduction, and sensation of cold in extremities. Additionally, beraprost has been assessed in patients with intermittent claudication, demonstrating significant increases in pain-free and absolute walking distances. However, its effectiveness in these patients is not consistently supported across all studies (Melian & Goa, 2002).
Pulmonary Arterial Hypertension (PAH)
Beraprost has shown promise in treating PAH, as evidenced in randomized, double-blind, placebo-controlled trials. It improved exercise capacity and symptoms in patients with PAH, particularly in those with primary pulmonary hypertension. The drug was associated with increases in 6-min walking distance and reductions in Borg dyspnea index. Despite not significantly changing cardiopulmonary hemodynamics and NYHA functional class, beraprost presents a beneficial option, especially considering its oral administration compared to intravenous prostacyclin therapies (Galiè et al., 2002).
Anti-inflammatory Effects
Beraprost's impact on polymorphonuclear leukocytes (PMNs) indicates potential anti-inflammatory properties. It effectively inhibited PMN chemotaxis and suppressed superoxide anion production, suggesting a role in mitigating inflammatory responses. This action is mediated through the elevation of intracellular cAMP levels and inhibition of Ca2+ mobilization in PMNs, aligning with the effects of prostacyclin (Kainoh Mie et al., 1990).
Vascular Cell Adhesion Molecule-1 (VCAM-1) Expression
In the context of type 2 diabetes mellitus and atherosclerosis, beraprost was found to significantly decrease tumor necrosis factor-alpha-induced VCAM-1 expression in vascular endothelial cells. It also repressed monocytoid cell adhesion, indicating a role in reducing atherosclerotic processes. In a study involving diabetic patients, beraprost treatment led to lower circulating VCAM-1 levels and a reduced progression of carotid arterial intima-media thickness, suggesting its potential in mitigating atherosclerosis progression in diabetic patients (Goya et al., 2003).
properties
IUPAC Name |
4-[2-hydroxy-1-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPOHARTNNSRSR-OUKQBFOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCC(C)C(/C=C/C1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Cyclopenta(b)benzofuran-5-butanoic acid, 2,3,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-ynyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.